1-(2-Methoxyphenyl)piperazine is an organic compound characterized by a piperazine ring substituted with a methoxyphenyl group. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric conditions. The compound has garnered attention due to its structural similarity to other biologically active piperazine derivatives, which often exhibit affinity for neurotransmitter receptors.
1-(2-Methoxyphenyl)piperazine belongs to the class of piperazine derivatives, which are cyclic organic compounds containing a piperazine ring. These compounds are often studied for their pharmacological properties, including their roles as receptor ligands in the central nervous system.
Several synthetic routes have been developed for the preparation of 1-(2-Methoxyphenyl)piperazine. Common methods include:
The synthesis typically involves several steps, including purification processes such as chromatography to isolate the desired product from by-products and unreacted materials. Yields reported in literature range from 70% to 85%, depending on the specific synthetic route employed .
The molecular formula of 1-(2-Methoxyphenyl)piperazine is . The structure features a piperazine ring (a six-membered ring containing two nitrogen atoms) linked to a methoxy-substituted phenyl group.
The compound's structure can be represented using SMILES notation as COc1ccccc1N2CCNCC2
, indicating the connectivity of atoms within the molecule.
1-(2-Methoxyphenyl)piperazine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 1-(2-Methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors in the brain. It has been shown to exhibit affinity for serotonin receptors (specifically 5-HT receptors), which play a crucial role in mood regulation and anxiety responses.
Upon binding to these receptors, the compound may modulate neurotransmission pathways, potentially leading to therapeutic effects similar to those observed with other psychoactive agents. Studies indicate that derivatives of this compound may enhance receptor binding affinity through structural modifications .
1-(2-Methoxyphenyl)piperazine has several scientific applications:
Systematic Name: 1-(2-Methoxyphenyl)piperazineSynonyms: 2-Methoxyphenylpiperazine (2-MeOPP), o-Methoxyphenylpiperazine, N-(o-Methoxyphenyl)piperazine, 1-(o-Anisyl)piperazine [4] [7]CAS Registry Number: 35386-24-4Molecular Formula: C₁₁H₁₆N₂OMolar Mass: 192.26 g/mol
Structural Characteristics:
Table 1: Fundamental Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine
Property | Value | Conditions/Notes | Source |
---|---|---|---|
Physical State | Solid | At room temperature | [4] |
Melting Point (°C) | 35-40 | Lit. value | [4] |
Boiling Point (°C) | 130-133 | At 0.1 mmHg pressure | [4] |
Density (g/mL) | 1.095 | At 25°C | [4] |
Refractive Index (n20/D) | 1.575 | Lit. value | [4] |
Flash Point (°C) | 110 | Closed cup method | [4] |
SMILES | COc1ccccc1N2CCNCC2 | Canonical representation | [4] |
InChI Key | VNZLQLYBRIOLFZ-UHFFFAOYSA-N | Unique identifier | [4] |
Synthetic Reactivity & Solubility:oMeOPP functions primarily as a secondary amine nucleophile. The piperazine nitrogen not attached to the phenyl ring readily participates in:
Solubility is moderate in polar organic solvents (ethanol, methanol, THF, dichloromethane) due to hydrogen-bonding capability of the piperazine nitrogens and the methoxy oxygen. It exhibits limited solubility in water but may form soluble salts (e.g., hydrobromide, CID 24720997) [6] [7].
The documented history of oMeOPP began in the 1950s during investigations into phenylpiperazine derivatives for cardiovascular applications.
Table 2: Key Historical Milestones for 1-(2-Methoxyphenyl)piperazine
Time Period | Development Context | Key Findings/Applications | Research Reference |
---|---|---|---|
1950s | Antihypertensive Drug Research | Studied for blood pressure lowering effects; noted side effects (drowsiness) interpreted as potential CNS activity | Page et al. (1959) [8] |
1980s | Neuropharmacological Profiling | Identified as a high-affinity, partial agonist at serotonin 5-HT1A receptors with antipsychotic-like effects in animal models | Martin et al. (1988) [8] |
1980s-1990s | Receptor Binding Studies | Characterized selectivity profile: High affinity for 5-HT1A sites, low affinity for 5-HT2 and dopamine receptors | Glennon (1992) [8] |
2000s-Present | Illicit Drug Adulterant & Metabolite | Detected in illicit drug samples; recognized as a metabolite of prescribed drugs (e.g., urapidil) | Elliott (2011) [8] |
Early Pharmaceutical Exploration:Initial studies by Page and colleagues in 1959 evaluated oMeOPP (referred to then as 1-(2-methoxyphenyl piperazine) for its ability to lower blood pressure in hypertensive patients. While demonstrating antihypertensive effects, a prominent side effect profile including significant drowsiness was observed. This sedative property, unusual for a simple antihypertensive, prompted speculation about potential central nervous system (CNS) activity, suggesting effects beyond mere vasodilation [8] [13].
Shift Towards Neuropsychopharmacology:The compound's profile was revisited decades later by Martin et al. (1988) who systematically investigated substituted phenylpiperazines for potential antipsychotic activity. Their research demonstrated that oMeOPP effectively suppressed conditioned avoidance responses (CARs) in rats—a behavioral test predictive of antipsychotic efficacy—without impairing escape behavior. Crucially, this effect was not reversed by the non-selective serotonin receptor antagonist metergoline, unlike the CAR suppression caused by the related compound meta-chlorophenylpiperazine (mCPP). oMeOPP also uniquely reversed amphetamine-induced stereotypy, further differentiating it pharmacologically from mCPP. These findings implicated activation of 5-HT1A receptors, rather than dopamine blockade (the classic antipsychotic mechanism) or broader serotonergic actions, as the primary mechanism underlying its behavioral effects [8].
Role as a Metabolite:oMeOPP was subsequently identified as a metabolite resulting from the metabolic cleavage of the side chain in several therapeutic drugs, including:
Receptor Pharmacology and Selectivity Profile
oMeOPP exhibits a remarkably selective receptor binding profile compared to many other phenylpiperazines:
Table 3: Comparative Receptor Binding Profile of oMeOPP vs. mCPP
Receptor/Transporter | oMeOPP Affinity (Ki) | mCPP Affinity (Ki) | Functional Activity (oMeOPP) | Functional Activity (mCPP) |
---|---|---|---|---|
5-HT1A | High (nM range) | High (nM range) | Partial Agonist (Emax ~70%) | Agonist/Partial Agonist |
5-HT2A/2C | Low (>>1000 nM) | High (nM range) | Inactive | Agonist/Partial Agonist |
Dopamine D2 | Low (>>1000 nM) | Low-Moderate (µM) | Inactive | Weak Antagonist/Inactive |
NET/SERT | Not Reported | Moderate (SERT) | Not Reported | Inhibitor/Releaser |
Implications of 5-HT1A Partial Agonism:Activation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei reduces serotonergic neuronal firing and 5-HT release in projection areas. Postsynaptic 5-HT1A receptor activation in limbic and cortical regions modulates mood, anxiety, and cognition. The partial agonism of oMeOPP is significant because full 5-HT1A agonists can induce adverse effects like hypotension and serotonin syndrome elements, while partial agonists (e.g., buspirone) are clinically used as anxiolytics. The CAR suppression observed by Martin et al. is believed to be mediated primarily via postsynaptic 5-HT1A receptor activation, suggesting potential for alleviating positive symptoms of psychosis without extrapyramidal side effects common to D2 antagonists [8] [6].
Role as a Synthetic Building Block
Beyond its intrinsic activity, oMeOPP's chemical structure makes it a valuable synthon in medicinal chemistry for designing:1. Receptor-Targeted Probes: Its high 5-HT1A affinity makes it a preferred starting point for developing selective ligands. For instance:- Ferrocenecarboxamide Derivatives: oMeOPP was reacted with chlorocarbonyl ferrocene in THF/pyridine to yield 1-((2-methoxyphenyl)piperazine)ferrocenecarboxamide in 82% yield (mp 134°C). This complex was characterized by ¹H/¹³C NMR and mass spectrometry. Its purity (>99%) was confirmed by reverse-phase HPLC (retention time: 9.7 min). This derivative was further used to develop a 99mTc-labeled complex (99mTc-MP) via a double-ligand transfer reaction for potential SPECT imaging of 5-HT1A receptors. The analogous rhenium complex (Re-MP) was synthesized for structural confirmation (HPLC retention time: 13.7 min vs. 13 min for 99mTc-MP) [2].2. Structural Components of Complex Molecules: oMeOPP serves as a nucleophile in reactions to create pharmacologically active compounds:- Aza-Michael Additions: Used to functionalize pyrazolylvinyl ketones [4].- Building Tröger's Base Derivatives: Incorporated into complex cyclic amine-substituted Tröger's base scaffolds [4].- Synthesis of Bis(mercaptoimidazolyl)borates: Reacted with activated esters to form functionalized borate ligands [4].3. SAR Studies: oMeOPP is a key representative structure for studying Structure-Activity Relationships (SAR) within phenylpiperazines. Its ortho-methoxy substitution is critical for 5-HT1A selectivity. Moving the methoxy group to the meta position drastically alters the affinity profile, increasing 5-HT2 and decreasing 5-HT1A affinity, as seen in mCPP. Replacing the methoxy with groups like chloro (mCPP) or methyl also significantly impacts receptor selectivity and functional activity [8] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1